7-beta-Ribofuranosylguanine

Description

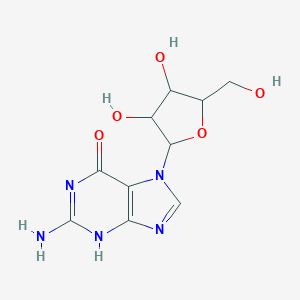

Structure

2D Structure

3D Structure

Properties

CAS No. |

15373-27-0 |

|---|---|

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)15(2-12-7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |

InChI Key |

ZUTSIPKQKRZENB-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)NC(=N2)N |

Isomeric SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |

Synonyms |

7-beta-ribofuranosylguanine |

Origin of Product |

United States |

Synthetic Methodologies and Analogous Structures of 7 Beta Ribofuranosylguanine

Chemical Synthesis Pathways and Regioselectivity

The chemical synthesis of 7-beta-ribofuranosylguanine is a nuanced process, with regioselectivity being a key challenge. The two nitrogen atoms in the imidazole (B134444) ring of guanine (B1146940), N7 and N9, are both potential sites for glycosylation.

Acid-Catalyzed Ribosylation and Isomerization Processes

Acid-catalyzed ribosylation of guanine or its derivatives with a protected ribose moiety is a common approach. In these reactions, the formation of the N7-glycosylated product, this compound, is often favored under kinetic control. nih.govresearchgate.net This means that the N7-isomer is formed faster. However, under thermodynamic conditions, which typically involve prolonged reaction times or heating, isomerization can occur, leading to the more stable N9-isomer, guanosine (B1672433). nih.govresearchgate.net The reaction of N2-acetyl- and 9,N2-diacetylguanines with tetraacetylribose in the presence of p-toluenesulfonic acid demonstrates this principle. The ribosylation of diacetylguanine yields the 7-riboside as the kinetic product, whereas monoacetylguanine directly produces a mixture of the 7- and 9-ribosides. researchgate.net This highlights that only the unsubstituted nitrogens of the imidazole portion of guanine (N7 or N9) directly react with the sugar cation. researchgate.net

Under certain acid-catalyzed conditions, such as refluxing in chlorobenzene (B131634) with p-toluenesulfonic acid, fully protected 6-oxopurine nucleosides like guanosine can undergo a reversible 7 ⇄ 9 transglycosylation. tandfonline.com This intermolecular process underscores the dynamic nature of the glycosidic bond in these systems. tandfonline.com

Synthesis from Imidazole Nucleoside Precursors

A strategic approach to selectively synthesize N7-glycosylated purines involves the use of imidazole nucleoside precursors. This method circumvents the issue of N7/N9 isomer mixtures often encountered with direct glycosylation of guanine. A notable example is the use of 5-aminoimidazole-4-carbonitrile riboside. Glycosylation of the sodium salt of methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylate with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide yields exclusively the N1-glycosylated imidazole intermediate. nih.gov Subsequent chemical transformations, including ammonolysis and dehalogenation or dethiation, lead to the formation of 7-beta-D-ribofuranosyl-3-deazaguanine, demonstrating the utility of this pathway for producing N7-substituted purine (B94841) analogues. nih.govnih.gov

Strategic Routes from Guanine Derivatives

Direct glycosylation of guanine derivatives remains a cornerstone of this compound synthesis. The regiochemical outcome of these reactions is highly dependent on the protecting groups on the guanine base and the reaction conditions employed.

The use of activated sugar moieties, such as peracylated sugars, is a common strategy. For instance, the coupling of per(trimethylsilyl)-2-N-acylguanine derivatives with tetra-O-acylpentofuranoses in the presence of a Lewis acid catalyst like tin(IV) chloride or titanium(IV) chloride can lead to the predominant formation of 7-glycosylguanines. researchgate.netfiu.eduacs.org Tin(IV) chloride (SnCl₄) is a versatile Lewis acid catalyst used in various organic reactions, including Friedel-Crafts reactions and nitrations. wikipedia.org In the context of nucleoside synthesis, it activates the sugar donor for the glycosylation reaction. researchgate.net

With titanium(IV) chloride, a fortuitous organic/aqueous partitioning has been reported to facilitate the isolation of 7-glycosylguanines from the N7/N9 isomer mixtures. fiu.eduresearchgate.net In contrast, employing a different protecting group strategy, such as with per(trimethylsilyl)-2-N-acyl-6-O-(diphenylcarbamoyl)guanine derivatives, and using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) as the catalyst, can result in the regioselective formation of 9-glycosylguanines. researchgate.netfiu.edu This demonstrates the profound influence of the protecting group on the regioselectivity of glycosylation.

The Vorbrüggen glycosylation, a widely used method, typically involves the reaction of a silylated nucleobase with a protected sugar in the presence of a Lewis acid. acs.org While often leading to the thermodynamically favored N9-isomer, especially with prolonged heating, variations in conditions can influence the N7/N9 ratio. rsc.org

| Reactants | Catalyst/Conditions | Major Product | Reference |

| Per(trimethylsilyl)-2-N-acylguanine + Tetra-O-acylpentofuranose | Tin(IV) chloride or Titanium(IV) chloride | 7-Glycosylguanine | researchgate.netfiu.edu |

| Per(trimethylsilyl)-2-N-acyl-6-O-(diphenylcarbamoyl)guanine + Tetra-O-acylpentofuranose | Trimethylsilyl trifluoromethanesulfonate | 9-Glycosylguanine | researchgate.netfiu.edu |

| N2-acetyl-9,N2-diacetylguanine + Tetraacetylribose | p-toluenesulfonic acid | 7-Riboside (kinetic) | researchgate.net |

| 5-aminoimidazole-4-carbonitrile riboside derivative | Sodium salt glycosylation | 7-beta-D-ribofuranosyl-3-deazaguanine | nih.gov |

Derivatization and Analogue Synthesis

The synthesis of analogues of this compound, particularly those with modifications to the sugar moiety, is an active area of research. These analogues are valuable tools for studying biological processes and for the development of potential therapeutic agents.

Modifications to the Ribofuranosyl Portion

Modifications to the ribofuranosyl part of this compound can significantly impact its biological properties. The synthesis of 2'-deoxy analogues is a key area of interest. For example, 7-(2-deoxy-β-D-ribofuranosyl)guanine has been synthesized. nih.gov One synthetic route to a 2'-deoxy analogue involves the reaction of the sodium salt of an imidazole precursor with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose, followed by ammonolysis and dehalogenation. nih.gov Another approach describes the synthesis of 7-(2-deoxy-α-D-ribofuranosyl)guanine from tetracetylguanosine. researchgate.net

The synthesis of acyclic analogues, where the furanose ring is replaced by a flexible side chain, has also been explored. tandfonline.comnih.gov These modifications can lead to compounds with altered conformational flexibility and biological activity. For instance, acyclic analogues of this compound have been synthesized and studied. nih.gov

Furthermore, other modifications on the sugar ring, such as the introduction of a fluorine atom at the 2'-position, have been achieved for guanosine analogues, which could potentially be applied to the 7-beta series. beilstein-journals.orggoogle.com

| Analogue Type | Synthetic Approach | Starting Material Example | Reference |

| 2'-Deoxy | Glycosylation with a 2-deoxy sugar derivative | Imidazole precursor and 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose | nih.gov |

| 2'-Deoxy | Transglycosylation | Tetracetylguanosine | researchgate.net |

| Acyclic | Alkylation of guanine derivatives | Guanine and an acyclic side chain precursor | tandfonline.com |

| 2'-Fluoro | Enzymatic synthesis | 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate and 2-chloroadenine | beilstein-journals.org |

Pentafuranoside Analogues

A variety of guanine 7-pentafuranosides have been synthesized, expanding the chemical space around the core this compound structure. researchgate.netnauka.gov.plresearchgate.net These analogues are typically created by modifying the glycosylation step, using different peracylated pentofuranoses in the reaction with the guanine precursor. researchgate.net The synthesis can be achieved through direct glycosylation or via transglycosylation methods. researchgate.net The choice of the pentofuranose (B7776049) sugar allows for the introduction of stereochemical and functional diversity, leading to a range of analogues that can be studied for their chemical and physical properties.

Acyclonucleoside Analogues

Acyclonucleoside analogues of this compound, which lack the cyclic ribofuranose ring, represent a significant class of derivatives. nauka.gov.plnih.gov These compounds replace the sugar moiety with an open-chain structure, which can mimic the ribose ring in its interaction with other molecules. The synthesis of these analogues involves the alkylation of the guanine base with a suitable acyclic side chain. tandfonline.com For example, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine is a notable N(7)-acyclonucleoside analogue that has been synthesized and studied. nih.gov The structural diversity of these compounds is achieved by varying the length, branching, and functional groups of the acyclic portion. researchgate.net

Table 1: Examples of Acyclic Side Chains in Guanine Analogues

| Side Chain Name | Chemical Structure |

|---|---|

| (1,3-dihydroxypropyl-2)amino]ethyl | -CH₂-CH₂-NH-CH(CH₂OH)₂ |

| [2-hydroxy-1-(hydroxymethyl)ethoxy]methyl | -CH₂-O-CH(CH₂OH)₂ |

| 3,5-dihydroxypentyl | -(CH₂)₂-CH(OH)-CH₂-CH₂OH |

Deoxyribofuranosyl and Alkylribofuranosyl Variants

Modifications to the ribofuranose ring itself lead to another important class of analogues. The synthesis of 2'-deoxyribofuranosyl variants, such as 7-(2-deoxy-β-D-erythro-pentofuranosyl)guanine and its α-anomer, has been successfully accomplished. researchgate.net These are typically prepared by using a protected 2-deoxyribose derivative, like 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose, in the glycosylation reaction with a modified guanine precursor. nih.gov Similarly, alkylribofuranosyl variants can be synthesized by employing ribofuranose sugars that have been alkylated at specific positions prior to the glycosylation step. This allows for fine-tuning of the steric and electronic properties of the sugar moiety.

Guanine Base Modifications

Beyond alterations to the sugar component, the guanine base of this compound is also a target for chemical modification. These modifications can dramatically alter the molecule's reactivity and properties.

Regioselective Alkylation and Subsequent Reactivity

The alkylation of this compound shows distinct regioselectivity compared to its N9-isomer, guanosine. researchgate.netresearchgate.net When 7-(β-D-ribofuranosyl)guanine is treated with methyl iodide in the presence of sodium hydride, alkylation occurs preferentially at the N3 position, with the 1-methylated product forming as a minor component. researchgate.netresearchgate.netresearchgate.net This finding has enabled the development of a synthetic route to 7-(β-d-Ribofuranosyl)-3-methylguanine. dntb.gov.ua This contrasts with the typical alkylation patterns of guanine derivatives, where a mixture of N7 and N9 alkylated products is often obtained. ub.edu The ability to direct alkylation to a specific nitrogen atom is a powerful tool for creating specifically functionalized derivatives. researchgate.net

Table 2: Regioselective Alkylation of 7-(β-D-ribofuranosyl)guanine

| Reactant | Reagents | Major Product | Minor Product |

|---|---|---|---|

| 7-(β-D-ribofuranosyl)guanine | Methyl iodide, Sodium hydride, DMF | 7-(β-D-Ribofuranosyl)-3-methylguanine | 1-Methyl-7-(β-D-ribofuranosyl)guanine |

Formation of Linear and Angular Polycyclic Structures

The reactivity of the guanine base in this compound allows for the construction of more complex polycyclic systems. Treatment with α-bromoketones under alkaline conditions leads to the formation of cyclized analogues. researchgate.netresearchgate.net This reaction can produce two distinct types of tricyclic structures: a linear 1,N²-cyclized analogue and an angular 3,N²-cyclized analogue. researchgate.netresearchgate.netresearchgate.net The formation of these extended, rigid frameworks significantly alters the shape and potential interaction capabilities of the parent molecule. The structures of these polycyclic products have been elucidated using detailed NMR spectroscopy. researchgate.net

Introduction of Fluorescent Labels into Regioisomeric Frameworks

The introduction of fluorescent labels is a key strategy for creating molecular probes. nih.gov This can be achieved by attaching a fluorophore to the nucleoside. nih.gov In the context of this compound, this could involve synthesizing the nucleoside from a pre-labeled guanine base or chemically modifying the synthesized nucleoside. While direct enzymatic synthesis of some fluorescent analogues like 7-methylguanosine (B147621) can be challenging, other strategies are available. preprints.org For example, fluorescent purine analogues such as 8-azapurines or N²,3-etheno-2-aminopurine, which exhibit favorable spectral properties, can be used as starting materials for the synthesis of fluorescent 7-beta-ribofuranosyl derivatives. preprints.org Another approach involves the chemical attachment of fluorophores like coumarins or fluoresceins to a reactive site on the nucleoside, a process that must be carefully designed to avoid altering the molecule's fundamental properties. nih.govrndsystems.com

Chemo-Enzymatic Synthesis Approaches

The synthesis of this compound and its analogs can be effectively achieved through chemo-enzymatic methods, which leverage the high selectivity of enzymes to overcome challenges faced in traditional chemical synthesis, such as the control of regioselectivity and stereoselectivity. These approaches often involve the use of nucleoside phosphorylases to catalyze the formation of the glycosidic bond.

Purine Nucleoside Phosphorylase (PNP)-Mediated Transformations

Purine nucleoside phosphorylase (PNP; E.C. 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and α-D-ribose-1-phosphate. This reversibility allows for the enzymatic synthesis of nucleosides, including this compound, either by reacting a purine base with α-D-ribose-1-phosphate or through a transglycosylation reaction where a pre-existing nucleoside serves as the ribose donor.

A study on a series of N(7)- and N(9)-acyclonucleosides of guanine and its 8-substituted analogs, along with two N(7)-acyclonucleosides of hypoxanthine (B114508), tested their inhibitory effects on PNP from human erythrocytes and rabbit kidney. Notably, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine was a more potent inhibitor than its N(9) counterpart. The 7-beta-D-ribosides of guanine and hypoxanthine were identified as weak substrates for PNPs from human erythrocytes, calf spleen, and E. coli.

The kinetic parameters for the phosphorolysis of 7-beta-D-ribofuranosylguanine and the analogous 7-beta-D-ribofuranosylhypoxanthine (N7Ino) by various PNPs are summarized in the table below.

| Enzyme Source | Substrate | Km (µM) | Relative Vmax/Km (vs. Inosine) (%) |

| Human Erythrocytes | 7-beta-D-ribofuranosylguanine | 108 | 0.08 |

| Human Erythrocytes | 7-beta-D-ribofuranosylhypoxanthine | 1260 | 0.02 |

| Calf Spleen | 7-beta-D-ribofuranosylguanine | 27 | - |

| Calf Spleen | 7-beta-D-ribofuranosylhypoxanthine | 1520 | - |

| E. coli | 7-beta-D-ribofuranosylguanine | 450 | - |

| E. coli | 7-beta-D-ribofuranosylhypoxanthine | 640 | - |

Data sourced from studies on PNP substrate properties. whiterose.ac.uk

Further investigations into the structure-activity relationships of N(7)-substituted guanosines with calf spleen PNP have provided insights into the catalytic mechanism. It has been proposed that the protonation of the N(7) position of the guanine base by the enzyme is a key step in the catalytic process for this mammalian enzyme. nih.gov This is supported by the observation that while a series of 7-alkylguanosines (with ethyl, propyl, butyl, isopropyl, isobutyl, and benzyl (B1604629) groups) are all good substrates, the increases in their Km values are compensated by corresponding increases in Vmax. nih.gov This suggests that the N(7) position itself is not a primary binding site but is involved in the catalytic step. nih.gov

In contrast, the bacterial PNP from E. coli exhibits different substrate specificity. For example, 1-methylinosine (B32420) and 1-methylguanosine (B33566) are not substrates for the mammalian enzyme but are readily phosphorolyzed by the E. coli enzyme, indicating a difference in the recognition of the purine ring. nih.gov

Exploration of Non-Canonical Ribosylation Sites in Analogue Generation

The regioselectivity of glycosylation is a significant challenge in the chemical synthesis of nucleosides, as purine bases have multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic amino group). While the canonical position for ribosylation in purine nucleosides is N9, the formation of N7-ribosylated isomers like this compound is a well-documented phenomenon, particularly in enzymatic synthesis.

Recent research has demonstrated that nucleoside phosphorylases can catalyze the formation of "non-native" glycosylation regioisomers. For instance, wild-type nucleoside phosphorylases have been shown to produce N7-xanthosine from xanthine (B1682287) and ribose-1-phosphate (B8699412). nih.gov This finding challenges the paradigm of perfect regioselectivity in these enzymes and opens avenues for the targeted synthesis of N7-ribosides. nih.gov

The enzymatic ribosylation of purine analogs, such as 8-azapurines, provides a model system for studying the factors that influence the site of ribosylation. In the case of 2,6-diamino-8-azapurine (B97548), enzymatic ribosylation catalyzed by calf PNP in a phosphate-free medium with ribose-1-phosphate as the ribose donor leads to the formation of N7 and N8-ribosylated products as the predominant species. mdpi.com The ratio of these non-canonical isomers can be influenced by the reaction conditions. mdpi.com When the same reaction is catalyzed by E. coli PNP, a mixture of N8 and N9-substituted ribosides is obtained, highlighting the role of the specific enzyme in determining the outcome of the ribosylation. mdpi.com

Furthermore, site-directed mutagenesis of PNP has emerged as a powerful tool for modulating the regioselectivity of ribosylation. By introducing point mutations in the active site of the enzyme, it is possible to shift the preferred position of glycosylation. For example, a study on the ribosylation of 2,6-diamino-8-azapurine found that while the wild-type calf PNP produced N7- and N8-ribosides, a mutant enzyme (N243D) directed the ribosylation to the N9 and N7 positions. researchgate.net This same mutant was also capable of synthesizing the fluorescent N7-β-D-ribosyl-8-azaguanine. researchgate.net These findings demonstrate the potential for enzyme engineering to create biocatalysts tailored for the synthesis of specific, non-canonical nucleoside analogs.

The table below summarizes the products of enzymatic ribosylation of 2,6-diamino-8-azapurine under different conditions, illustrating the influence of the enzyme source on the site of ribosylation.

| Enzyme Catalyst | Reaction Conditions | Major Ribosylation Products | Approximate Product Ratio (N8:N7 or N8:N9) |

| Calf PNP | Phosphate-free, 3 hours | N8- and N7-ribosides | 1 : 3.6 |

| Calf PNP | 0.5 mM inorganic phosphate, 8 hours | N8- and N7-ribosides | 4 : 1 |

| E. coli PNP | Phosphate-free, ~5 hours | N8- and N9-ribosides | 3 : 1 |

Data adapted from a study on the enzymatic synthesis of fluorescent 8-azapurine (B62227) ribosides. mdpi.com

This exploration of non-canonical ribosylation sites is not only crucial for developing synthetic routes to compounds like this compound but also for generating novel analogs with potentially interesting biological activities. The ability to control the site of glycosylation through the choice of enzyme and reaction conditions, as well as through protein engineering, represents a significant advancement in the field of chemo-enzymatic synthesis.

In Vitro Biological Activities and Preclinical Mechanistic Insights of 7 Beta Ribofuranosylguanine

Cytostatic and Antiviral Activity Profiles

Recent studies have elucidated the cytotoxic profile of 7-beta-ribofuranosylguanine against various cell lines, revealing a selective and potent activity against specific cancer types.

Selective Antimalignant Potency in Glioma Cell Lines (e.g., T98G, U-251 MG)

A noteworthy characteristic of this compound is its pronounced and selective cytotoxic effect on glioma cell lines. Research has demonstrated that this compound exhibits significant anti-malignant potency at micromolar concentrations against T98G (glioblastoma multiforme) and U-251 MG glioma cells. nauka.gov.plresearchgate.net This selective activity against brain tumor cells highlights its potential as a lead structure for the development of novel anti-glioma therapeutics. nih.gov

Comparative In Vitro Cytotoxicity against Diverse Cancer Cell Models (e.g., HeLa, SKOV-3, T-47D)

In contrast to its potent effect on glioma cells, this compound has been found to be largely inactive against a panel of other human cancer cell lines. nauka.gov.plresearchgate.net These include HeLa (cervical cancer), SKOV-3 (ovarian cancer), and T-47D (breast cancer). nauka.gov.plresearchgate.net This differential cytotoxicity underscores the compound's selective mechanism of action.

Differential Activity Spectrum Compared to Healthy Cell Lines (e.g., MRC-5)

Crucially, the cytotoxic activity of this compound was also evaluated against a healthy, non-cancerous human lung fibroblast cell line, MRC-5. nauka.gov.plresearchgate.net The compound was found to be inactive against these healthy cells, further emphasizing its selective anti-cancer potential and suggesting a favorable therapeutic window. nauka.gov.plresearchgate.net

Interactive Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Healthy Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Activity |

| T98G | Glioblastoma | 1.6 | High |

| U-251 MG | Glioma | Micromolar concentrations | Active |

| HeLa | Cervical Cancer | >100 | Inactive |

| SKOV-3 | Ovarian Cancer | >100 | Inactive |

| T-47D | Breast Cancer | >100 | Inactive |

| MRC-5 | Healthy Lung Fibroblast | >100 | Inactive |

Preclinical Observations of Antiviral Potential

Beyond its anticancer properties, there have been reports on the potential antiviral activities of this compound. nih.gov While detailed preclinical studies are limited in the public domain, the structural similarity to other nucleoside analogs that are established antiviral agents suggests a plausible mechanism of action. researchgate.netgoogle.com It is hypothesized that the compound could be enzymatically converted into its triphosphate form within the cell, which could then interfere with viral replication processes. nih.gov

Preliminary Understanding of Biological Targeting Mechanisms

The precise molecular mechanisms underlying the selective anti-glioma activity of this compound are still under investigation. However, its nature as a nucleoside analog suggests that it likely interferes with nucleic acid metabolism. medchemexpress.com It is theorized that the compound may be recognized and metabolized by cellular enzymes differently in glioma cells compared to other cancer or healthy cells, leading to the observed selective cytotoxicity. researchgate.net The structural difference from the natural guanosine (B1672433), specifically the attachment of the ribose at the N7 position of the guanine (B1146940) base, is a key feature that likely dictates its unique biological activity. nih.gov

Molecular and Cellular Mechanisms of Action of 7 Beta Ribofuranosylguanine

Interactions with Nucleic Acids and Oligonucleotide Structures

The introduction of 7-beta-Ribofuranosylguanine, also known as N7-guanosine (7G), into RNA oligonucleotides initiates a cascade of structural and thermodynamic consequences. Unlike the naturally occurring guanosine (B1672433) where the ribose sugar is attached at the N9 position of the guanine (B1146940) base, in 7G the linkage is at the N7 position. This seemingly subtle change dramatically alters its interaction with other nucleotides.

Incorporation into Ribonucleic Acid (RNA) Chains

This compound can be incorporated into RNA chains during chemical synthesis. Historically considered an undesirable byproduct in the synthesis of guanosine, its unique properties have prompted a closer examination of its behavior within an oligonucleotide context. chemrxiv.org Studies have successfully synthesized RNA duplexes with a single, centrally located 7G residue to investigate its impact on RNA structure and stability. nih.gov

Influence on RNA Duplex Thermodynamic Stability

The thermodynamic stability of an RNA duplex is a critical determinant of its biological function. The substitution of a canonical guanosine with 7G has been shown to have a profound and context-dependent effect on the stability of the duplex.

When paired with the canonical ribonucleotides cytosine (C) and uracil (B121893) (U), the presence of this compound leads to a significant decrease in the thermodynamic stability of the RNA duplex. chemrxiv.orgnih.gov This destabilization is observed through a notable decrease in the melting temperature (Tm) and a less favorable Gibbs free energy change (ΔG°) of duplex formation compared to a standard G-C or G-U pair. researchgate.net For instance, the replacement of a G-C pair with a 7G-C pair can result in a destabilization of as much as 4.73 kcal/mol, suggesting a near-complete loss of the three hydrogen bonds characteristic of a Watson-Crick G-C pair. researchgate.net

| Duplex | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |

|---|---|---|---|---|

| 5'-UCAGGCAGU-3' 3'-AGUCCGUCA-5' | -12.5 | -84.3 | -231.5 | 58.5 |

| 5'-UCAG7GCAGU-3' 3'-AGUCCGUCA-5' | -7.77 | -58.4 | -163.2 | 41.8 |

| 5'-UCAGGCAGU-3' 3'-AGUCUGUCA-5' | -8.12 | -62.7 | -176.0 | 41.5 |

| 5'-UCAG7GCAGU-3' 3'-AGUCUGUCA-5' | -4.91 | -45.5 | -131.0 | 27.5 |

In a striking contrast to its effect on canonical pairs, this compound has been found to remarkably stabilize mismatched base pairs with guanine (G) and adenine (B156593) (A). chemrxiv.orgnih.gov This stabilization is sequence and orientation-dependent. chemrxiv.orgnih.gov For example, the presence of a 7G-G or 7G-A pair can enhance the thermodynamic stability of an RNA duplex compared to the analogous duplexes containing G-G or G-A mismatches. nih.gov In certain sequence contexts, the stabilization effect can be significant, with an increase in Gibbs free energy of up to 0.95 kcal/mol. researchgate.net

| Duplex | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |

|---|---|---|---|---|

| 5'-UCAGGCAGU-3' 3'-AGUCGGUCA-5' | -6.72 | -57.0 | -162.1 | 35.0 |

| 5'-UCAG7GCAGU-3' 3'-AGUCGGUCA-5' | -7.58 | -59.5 | -167.3 | 40.3 |

| 5'-UCAGGCAGU-3' 3'-AGUCAGUCA-5' | -7.01 | -55.8 | -157.3 | 36.8 |

| 5'-UCAG7GCAGU-3' 3'-AGUCAGUCA-5' | -7.96 | -62.8 | -177.0 | 41.8 |

Post-Incorporation Conformational Dynamics within RNA Architectures

The incorporation of this compound induces significant conformational changes within the RNA duplex, as revealed by 1D and 2D Nuclear Magnetic Resonance (NMR) studies and extensive molecular dynamics simulations. chemrxiv.orgnih.gov These techniques have been instrumental in elucidating the structural differences that arise from the substitution of a canonical guanosine with 7G. The altered hydrogen bonding patterns and steric effects of the N7-linked ribose lead to a different local and potentially global RNA architecture. These conformational dynamics are key to understanding the functional implications of 7G incorporation into RNA. chemrxiv.orgnih.gov

Pathways of Cellular Processing and Intracellular Fate

Following its transport into the cell, this compound undergoes a series of metabolic transformations that determine its ultimate biological activity. The intracellular fate of this compound is primarily dictated by its processing through enzymatic pathways that lead to its activation via phosphorylation and subsequent incorporation into cellular macromolecules.

Enzymatic Conversion to Phosphorylated Derivatives within Cells

The bioactivation of this compound is a critical step for its cytotoxic and antiviral effects. Like many nucleoside analogs, it must be converted into its corresponding nucleotide forms to exert its biological function. This conversion is a multi-step enzymatic process.

Initially, this compound can be a substrate for enzymes in the purine (B94841) salvage pathway. preprints.org This pathway allows cells to recycle nucleobases and nucleosides. Purine-nucleoside phosphorylase (PNP), a key enzyme in this pathway, can recognize this compound. preprints.orgchemrxiv.org While PNP's primary role is often the phosphorolytic cleavage of the glycosidic bond, the broader pathway involves kinases that phosphorylate the nucleoside. preprints.org

It is understood that the nucleoside is enzymatically converted within the cell into its triphosphate derivative. nih.gov This process likely involves sequential phosphorylation by cellular kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step, followed by subsequent phosphorylations to the diphosphate (B83284) and the biologically active triphosphate form. This pathway is analogous to the intracellular metabolism of other guanosine analogs, such as AraG, which is phosphorylated by deoxyguanosine kinase. google.com The resulting this compound-5'-triphosphate is the activated form that can compete with the natural guanosine triphosphate (GTP) for incorporation into nucleic acids.

Table 1: Key Enzymes in the Intracellular Processing of Purine Nucleosides

| Enzyme Class | General Function | Relevance to this compound |

| Purine-Nucleoside Phosphorylase (PNP) | Catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding nucleobase and ribose-1-phosphate (B8699412). preprints.org | Acts on this compound as part of the purine salvage pathway. preprints.orgchemrxiv.org |

| Nucleoside Kinases | Phosphorylate nucleosides to form nucleoside monophosphates. | Required for the initial and rate-limiting step of converting this compound to its monophosphate derivative. |

| Nucleotide Kinases | Catalyze the phosphorylation of nucleoside monophosphates and diphosphates. | Responsible for the sequential conversion of the monophosphate to the diphosphate and ultimately to the active triphosphate form. nih.gov |

Integration into Cellular Ribonucleic Acids

Once converted to its active triphosphate form, this compound-5'-triphosphate serves as a substrate for RNA polymerases. This allows for its incorporation into newly synthesized RNA molecules. nih.gov This integration disrupts the normal structure and function of the RNA, which is a key aspect of its mechanism of action.

The substitution of the canonical N9-linked guanosine with the N7-linked isomer has significant consequences for the thermodynamic stability of RNA duplexes. The extent of this effect depends on the base with which the modified guanosine pairs and the surrounding sequence. nih.gov

Research involving the strategic placement of this compound (7G) into RNA duplexes has yielded specific insights:

Pairing with Cytosine (C) and Uracil (U): A single substitution of guanosine with 7G severely diminishes the thermodynamic stability of RNA duplexes when it is paired opposite cytosine or uracil. nih.gov

Pairing with Guanine (G) and Adenine (A): Remarkably, when 7G forms a mismatch pair with guanine or adenine, it can lead to a significant stabilization of the duplex in most contexts. nih.gov

The structural basis for these observations lies in the altered hydrogen bonding patterns and conformational changes induced by the N7 linkage. The stability of noncanonical pairs involving 7G suggests that it can adopt conformations that are favorable for specific mismatch pairings, a finding with potential applications in the design of therapeutic oligonucleotides. nih.gov

Table 2: Effect of this compound (7G) on the Thermodynamic Stability of RNA Duplexes

| Base Paired with 7G | Observed Effect on Duplex Stability | Reference |

| Cytosine (C) | Severe destabilization | nih.gov |

| Uracil (U) | Severe destabilization | nih.gov |

| Guanine (G) | Significant stabilization (sequence-dependent) | nih.gov |

| Adenine (A) | Significant stabilization (sequence-dependent) | nih.gov |

Enzymatic Interactions and Biotransformation of 7 Beta Ribofuranosylguanine

Substrate Characteristics for Purine (B94841) Nucleoside Phosphorylase (PNP)

7-beta-D-ribofuranosylguanine (N7Guo) has been identified as a substrate for Purine Nucleoside Phosphorylase (PNP), an essential enzyme in the purine salvage pathway. nih.gov This pathway allows cells to recycle purine bases. PNP catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412). While the natural substrates for PNP are typically N9-ribosides, the N7-regioisomer, 7-beta-Ribofuranosylguanine, also undergoes this enzymatic cleavage, albeit with different efficiencies depending on the source of the enzyme. nih.govchemrxiv.org

Studies have revealed that this compound is a substrate for PNP enzymes from various species, including human erythrocytes, calf spleen, and Escherichia coli. nih.gov However, it is considered a weak substrate compared to the natural N9-riboside, inosine. nih.gov The efficiency of phosphorolysis, which is the cleavage of the glycosidic bond by inorganic phosphate, varies significantly among these species-specific enzymes. This variation highlights the differences in the active site architecture of PNP across different organisms. nih.gov

For instance, the phosphorolysis of this compound by PNP from both mammalian sources (human and calf) and bacterial sources (E. coli) has been demonstrated. nih.gov The ability of these diverse enzymes to process a "non-native" N7-riboside underscores a degree of flexibility in their substrate recognition, even though they are highly evolved to selectively process N9-ribosyl purines. chemrxiv.org

The kinetic parameters for the phosphorolysis of this compound provide quantitative insights into its interaction with PNP enzymes. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a lower K_m generally indicates a higher affinity of the enzyme for the substrate. patsnap.compatsnap.com The catalytic efficiency is represented by the V_max/K_m ratio.

For this compound, the Michaelis constants (K_m) for phosphorolysis by PNP from different sources have been determined as follows:

Calf Spleen PNP: 27 µM nih.gov

Human Erythrocyte PNP: 108 µM nih.gov

Escherichia coli PNP: 450 µM nih.gov

These values indicate that the calf spleen enzyme has the highest apparent affinity for this compound, while the E. coli enzyme has the lowest.

The catalytic efficiency (V_max/K_m) for the phosphorolysis of this compound by human erythrocyte PNP was found to be only 0.08% of that for inosine, a natural substrate. nih.gov This demonstrates that while this compound is recognized and processed by the enzyme, it is a significantly less efficient substrate compared to the canonical N9-ribonucleosides. nih.gov

Table 1: Michaelis Constants (K_m) of this compound for Purine Nucleoside Phosphorylase (PNP) from Different Species

| PNP Source | K_m (µM) | Reference |

|---|---|---|

| Calf Spleen | 27 | nih.gov |

| Human Erythrocyte | 108 | nih.gov |

| Escherichia coli | 450 | nih.gov |

Modulatory Effects on Enzyme Activity

The study of N7-substituted purine analogues, including acyclonucleosides, has provided valuable information on the inhibition of PNP. Acyclonucleosides are nucleoside analogues that lack a complete ribose ring. Research has shown that certain N7-acyclonucleosides of guanine (B1146940) can act as inhibitors of PNP. nih.gov

For example, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, an N7-acyclonucleoside, was found to be a more potent inhibitor of human erythrocyte PNP than its corresponding N9-isomer, with inhibitory constants (Ki) of 5 µM and 14 µM, respectively. nih.gov These N7- and N9-acyclonucleosides were shown to be competitive inhibitors with respect to the nucleoside substrate. nih.gov This competitive inhibition mechanism suggests that these analogues bind to the same active site as the natural substrates. nih.gov

The ability of these N7-regioisomers and their acyclic counterparts to inhibit PNP highlights the importance of the purine base orientation and the nature of the substituent at the N7 position for binding to the enzyme's active site.

Biotransformation Pathways and Metabolite Formation

While specific studies on the regioselective methylation of this compound by cellular enzymes are not extensively detailed in the provided search results, the broader context of purine metabolism suggests potential pathways. For instance, the biosynthesis of caffeine (B1668208) involves the methylation of xanthosine (B1684192) to 7-methylxanthosine (B1261978) by a 7-methylxanthosine synthase. researchgate.net This indicates that cellular enzymes capable of N7-methylation of purine nucleosides exist.

Furthermore, the enzymatic synthesis of various N7- and N8-ribosides of 8-azapurines using PNP demonstrates that cellular enzymes can catalyze reactions at the N7 position. mdpi.com The regioselectivity of these reactions can be influenced by the specific enzyme used (e.g., calf vs. E. coli PNP) and the reaction conditions. mdpi.com This suggests that if this compound were to undergo further biotransformation, cellular enzymes could potentially catalyze modifications at various positions on the purine ring.

Formation of Cyclized Metabolites through Intramolecular Reactions

The biotransformation of this compound can involve intramolecular reactions, leading to the formation of cyclized metabolites. These reactions are characterized by the interaction of two reactive sites within the same molecule. This proximity of reacting groups increases the effective concentration and often results in more rapid reaction rates compared to intermolecular equivalents. wikipedia.org

A notable example of such a transformation is the reaction of 7-(β-D-ribofuranosyl)guanine with α-bromoketones under alkaline conditions. This process yields both linear 1,N²- and angular 3,N²-cyclized analogues. researchgate.netresearchgate.net The structures of these cyclized products have been elucidated using multinuclear 1D and 2D NMR spectroscopy, with comparisons made to the parent compound and other related guanosine (B1672433) derivatives. researchgate.netresearchgate.net

The formation of these cyclized structures is a significant aspect of the metabolism of this compound, demonstrating a pathway for the generation of structurally diverse metabolites. The regioselectivity of these intramolecular cyclizations, leading to either linear or angular products, is a key area of study in understanding the chemical behavior of this compound.

Below is a summary of the cyclized metabolites formed from this compound through intramolecular reactions.

| Reactant | Reaction Condition | Cyclized Metabolite Type | Description |

| This compound | Alkaline conditions with α-bromoketone | Linear 1,N²-cyclized analogue | A tricyclic structure formed through an intramolecular reaction. researchgate.netresearchgate.net |

| This compound | Alkaline conditions with α-bromoketone | Angular 3,N²-cyclized analogue | A tricyclic structure with a different ring fusion compared to the linear analogue, formed through an intramolecular reaction. researchgate.netresearchgate.net |

Structural Characterization and Conformational Analysis of 7 Beta Ribofuranosylguanine and Its Complexes

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in defining the precise atomic arrangement and conformational preferences of 7-beta-ribofuranosylguanine.

The structural elucidation of this compound and its derivatives has been extensively reliant on multinuclear one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. nih.gov These advanced NMR techniques provide detailed information about the chemical environment and connectivity of individual atoms within the molecule.

1D NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the primary structure by revealing the chemical shifts of protons and carbons, respectively. However, for a comprehensive structural assignment and to resolve spectral overlap, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish through-bond connectivities between protons (¹H-¹H) and between protons and carbons (¹H-¹³C). These correlations are critical for unambiguously assigning all the proton and carbon signals of the ribose sugar and the guanine (B1146940) base.

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are employed to determine through-space proximities between protons. This is particularly important for establishing the stereochemistry of the glycosidic bond and the conformation of the ribose ring. The observation of specific NOE cross-peaks provides direct evidence for the spatial arrangement of different parts of the molecule. The structures of various synthesized analogues of this compound have been successfully elucidated using these comprehensive NMR methodologies. nih.gov

Comparative NMR studies of this compound and its canonical counterpart, guanosine (B1672433), have revealed significant differences in their structural and electronic properties. researchgate.net While both molecules share the same guanine base and ribose sugar, the point of attachment of the sugar moiety—N7 in this compound versus N9 in guanosine—leads to distinct chemical shift patterns in their NMR spectra.

Below is an interactive table summarizing the conceptual differences in NMR data between this compound and Guanosine.

| Feature | This compound | Canonical Guanosine | Significance |

| Glycosidic Bond | N7-C1' | N9-C1' | Alters the electronic environment of the purine (B94841) ring. |

| ¹H Chemical Shifts | Distinct shifts for H8 and ribose protons. | Well-established chemical shift values. | Reflects changes in local magnetic fields due to different atomic arrangements. |

| ¹³C Chemical Shifts | Noticeable changes in the chemical shifts of purine carbons, especially C4, C5, C6, and C8. | Standard chemical shift values for purine carbons. | Indicates a redistribution of electron density within the guanine base. |

| NOE Patterns | Specific NOE cross-peaks confirm the β-anomeric configuration and syn/anti conformation. | Characteristic NOE patterns for the N9-glycosidic linkage. | Provides insights into the preferred three-dimensional structure in solution. |

Computational Approaches to Conformational Understanding

To complement experimental data, computational modeling techniques have been employed to gain a dynamic and energetic perspective on the conformational landscape of this compound and its behavior within larger biomolecular systems.

Molecular dynamics (MD) simulations have provided valuable insights into the structural and thermodynamic consequences of incorporating this compound into RNA duplexes. researchgate.net These simulations, which model the motion of atoms over time, have been used to explore the conformational differences that arise when a canonical guanosine is substituted with its N7-regioisomer. researchgate.net

Studies have shown that a single substitution of guanosine with this compound can significantly impact the stability of RNA duplexes. researchgate.net When paired with cytosine or uracil (B121893), the presence of this compound tends to decrease the thermodynamic stability of the duplex. researchgate.net Conversely, when mismatched with guanine or adenine (B156593), it can lead to a notable stabilization of the duplex. researchgate.net MD simulations have helped to explain these observations by revealing the formation of stable, non-canonical hydrogen bonding interactions. researchgate.net These computational findings, in conjunction with experimental data, underscore the profound effect of this single isomeric change on the structure and stability of RNA.

While specific in silico modeling studies detailing the interaction of this compound with particular enzymes are not extensively documented in the provided search results, the principles of such modeling are well-established and highly relevant. Given the observed selective anticancer activity of this compound, it is hypothesized that it interacts with specific target enzymes within cancer cells. researchgate.net In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these potential interactions.

Molecular docking could be used to predict the preferred binding orientation of this compound within the active site of a target enzyme. This would involve generating a 3D model of the compound and "docking" it into the known crystal structure or a homology model of the enzyme. The results would be scored based on the predicted binding affinity, providing a rank-ordered list of potential binding poses.

Following docking, molecular dynamics simulations could be employed to study the dynamic behavior of the ligand-enzyme complex. These simulations can reveal the stability of the predicted binding mode, the key amino acid residues involved in the interaction, and any conformational changes that occur in the enzyme upon ligand binding. Such computational studies are invaluable for generating hypotheses about the mechanism of action of this compound and for guiding the design of more potent and selective analogues. The general approach for such computational studies is outlined in various research works on drug-enzyme interactions. nih.govnih.gov

Applications in Chemical Biology and Research Tool Development

Design Principles for RNA-Based Diagnostics and Therapeutics

The development of RNA-based diagnostics and therapeutics often relies on the ability to specifically target and recognize particular nucleic acid sequences. Isoguanosine's distinct base-pairing capabilities make it a powerful component in the design of such tools.

Isoguanosine (B3425122) (isoG) presents a hydrogen bonding pattern that is different from the canonical nucleobases, allowing it to form a stable base pair with isocytosine (B10225) (isoC). ffame.orgacs.org This non-natural base pair is a cornerstone of an expanded genetic alphabet, enabling the construction of novel nucleic acid structures. ffame.org The 2'-deoxy derivative of isoguanosine (isoGd) forms a more stable base pair with 5-methyl-2'-deoxyisocytidine (isoCd) than the natural guanine-cytosine (G-C) pair. acs.org This enhanced stability is a significant advantage in designing probes for sequence-specific targeting.

The unique pairing of isoG can be leveraged for the detection of single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence and are often associated with diseases. frontiersin.orgbeilstein-journals.org By incorporating isoguanosine into a DNA or RNA probe, it is possible to design systems that can discriminate between a perfectly matched target sequence and one containing a single base mismatch with high fidelity. umich.edunih.gov For instance, a probe containing isoG will bind strongly to a target sequence with a complementary isoC, but its binding will be significantly weaker to sequences where the target nucleotide is a natural base, thereby allowing for the identification of the SNP. seela.netoup.com The stability of duplexes containing 7-deazaisoguanine, an analog of isoguanosine, is significantly decreased by a single mismatch. seela.net This high sensitivity to mismatches is critical for the development of reliable SNP detection assays. frontiersin.orgrsc.org

The stability of these non-canonical pairs can be further modulated. For example, replacing isoguanine (B23775) with 8-aza-7-deazaisoguanine can increase the stability of parallel-stranded DNA hybrids. tandfonline.com Conversely, the incorporation of 7-deazaisoguanine tends to decrease duplex stability. tandfonline.com This ability to fine-tune the stability of nucleic acid duplexes through chemical modification of the isoguanosine scaffold provides a powerful tool for optimizing the performance of diagnostic and therapeutic oligonucleotides.

Probing Active Sites of Purine-Related Enzymes

The study of enzyme mechanisms and the screening for inhibitors often benefit from the use of substrate analogs that have reporter properties, such as fluorescence. Isoguanosine and its derivatives have proven to be highly useful in this context.

While isoguanine itself is almost nonfluorescent, it can be chemically modified to create highly fluorescent analogs. mdpi.com For example, reaction with chloroacetaldehyde (B151913) yields a moderately fluorescent product, 1,N⁶-etheno-isoguanine, which can be enzymatically converted to its corresponding fluorescent riboside by purine (B94841) nucleoside phosphorylase (PNP). mdpi.com Furthermore, a variety of fluorescent derivatives of isoguanosine have been synthesized, including those with 8-(phenylethynyl)phenylated groups, which exhibit bright fluorescence in the visible region. tandfonline.com

These fluorescent analogs serve as powerful probes in enzymological assays. nih.govthermofisher.com The change in fluorescence upon enzymatic conversion of the analog can be monitored to determine enzyme activity and kinetics. nih.govd-nb.info For example, fluorescent ribosides of isoguanine analogs can be used in assays for PNP and nucleoside hydrolases. researchgate.net The fluorescence changes observed during these enzymatic reactions provide real-time data on the catalytic process. mdpi.com

Derivatives of 8-aza-7-deazaisoguanine are particularly noteworthy for their strong fluorescence, even when incorporated into polymers, making them excellent reporters for studying the structure and interactions of oligonucleotides. preprints.org Some of these analogs have fluorescence quantum yields approaching 100%. researchgate.net The development of such intensely fluorescent probes, which can be generated through chemo-enzymatic synthesis, opens up possibilities for their use in high-throughput screening and for studying enzyme activity within living cells using fluorescence microscopy. mdpi.comresearchgate.netnih.gov

Table 1: Examples of Fluorescent Isoguanosine Analogs and Their Applications

| Analog | Modifying Group | Application | Reference |

|---|---|---|---|

| 1,N⁶-etheno-isoguanine | Etheno group | Substrate for Purine Nucleoside Phosphorylase (PNP) assays | mdpi.com |

| 8-(phenylethynyl)phenylated 2′-deoxyisoguanosine | Phenylethynylphenyl group | Environment-sensitive fluorescent probe | tandfonline.com |

| 8-aza-7-deazaisoguanine derivatives | Pyrene dye conjugates | Fluorescence detection for diagnostics and therapeutics | researchgate.netacs.org |

Synthetic Intermediates for Advanced Chemical Structures

Beyond its direct applications, 7-beta-Ribofuranosylguanine is a valuable starting material in organic synthesis for the creation of more complex and functionally diverse molecules.

Isoguanosine can serve as a precursor for the synthesis of specific methylated guanine (B1146940) derivatives. rsc.org For instance, through a series of chemical transformations, isoguanosine can be converted into N2-methylguanosine. researchgate.net The synthesis of 7-methylguanosine (B147621) nucleotides, which are important components of mRNA caps, can be achieved through highly regioselective methylation of guanosine (B1672433) nucleotides. nih.govmdpi.com While not a direct conversion from isoguanosine, the synthetic strategies developed for guanosine methylation can be conceptually applied to isoguanosine to generate novel methylated analogs. The ability to introduce methyl groups at specific positions is crucial for studying their effects on base pairing, structure, and biological function. nih.gov

Isoguanosine provides a versatile scaffold for the construction of complex polycyclic purine analogs. researchgate.net The isoguanine base can be chemically modified to build additional ring systems. For example, treatment of 7-(β-D-ribofuranosyl)guanine with an α-bromoketone leads to the formation of cyclized analogs. researchgate.net

Furthermore, functional groups can be introduced onto the isoguanine ring system, which can then be used in cross-coupling reactions to build more elaborate structures. For example, 8-alkynylated 2'-deoxyisoguanosines can be synthesized from 2'-deoxyisoguanosine, and these can serve as building blocks for further chemical elaboration. researchgate.net These synthetic routes allow for the creation of a wide library of purine analogs with diverse electronic and steric properties, expanding the chemical space for drug discovery and the development of molecular probes. researchgate.netnih.gov

Future Research Directions and Unaddressed Questions

Deeper Elucidation of Molecular Mechanisms Driving Selective Biological Activities

A significant finding is the selective and potent anti-glioma activity of 7-beta-Ribofuranosylguanine. researchgate.net Studies have shown its efficacy against glioma cell lines like T98G and U-251 MG, while it remains largely inactive against other cancer cell types. researchgate.net This selectivity is a highly desirable trait for any potential chemotherapeutic agent, but the precise molecular mechanisms underpinning this specificity remain largely unknown.

Future research must prioritize a deeper investigation into the cellular pathways modulated by this compound in glioma cells. While some studies have explored the impact of related compounds on pathways like the Wnt/β-catenin signaling pathway in glioblastoma, a direct and comprehensive analysis of how this compound itself influences this and other key signaling cascades is necessary. researchgate.netnih.gov Understanding why glioma cells are particularly susceptible is a critical unanswered question. Investigations could focus on identifying unique protein targets, metabolic dependencies, or signaling network vulnerabilities in glioma cells that are specifically exploited by this compound.

Comprehensive Structural Characterization of this compound-Protein/Enzyme Complexes

A fundamental gap in the current understanding of this compound's mechanism of action is the lack of high-resolution structural data for its complexes with cellular targets. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for visualizing the interactions between a small molecule and a protein or enzyme at an atomic level. nih.govnih.govnrel.gov

Obtaining crystal structures of this compound bound to its target proteins would provide invaluable insights. nih.govuliege.be Such structures could reveal the specific amino acid residues involved in binding, the conformation adopted by the compound in the active site, and the molecular basis for its affinity and selectivity. plos.orgnih.gov This information is crucial for confirming biological targets and understanding how the compound exerts its effects. Currently, no such complex structures are publicly available, marking this as a high-priority research area. nih.gov

Identification and Functional Characterization of Additional Cellular Enzymes and Pathways Involved in its Metabolism

For any nucleoside analogue to be effective, its cellular metabolism—including uptake, activation (e.g., phosphorylation), and degradation—must be understood. cellsignal.com The metabolic fate of this compound is a critical area that requires further exploration. Enzymes such as nucleoside phosphorylases (NPs) are known to be involved in the metabolism of nucleosides, catalyzing their phosphorolysis. mdpi.comresearchgate.netnih.gov It is plausible that these or other enzymes play a role in the metabolic pathway of this compound.

Future studies should aim to identify the specific transporters responsible for its entry into cells and the kinases that may phosphorylate it to its active form. Conversely, identifying the enzymes that degrade or inactivate the compound is equally important. nih.govnih.govjfaulon.com A comprehensive understanding of its metabolic pathway will help to explain its pharmacokinetic properties and could reveal mechanisms of resistance.

Rational Design Strategies for Novel Analogues with Tailored Biological Specificity

Building on the initial findings of anti-glioma activity, there is a significant opportunity for the rational design of novel analogues of this compound with improved properties. researchgate.netacs.org Initial research has already demonstrated that modifications to the sugar portion of the molecule can lead to analogues with selective anti-malignant potency. researchgate.net

Future rational design strategies should leverage a growing understanding of the compound's structure-activity relationships. nih.govacs.org By systematically modifying the guanine (B1146940) base or the ribose sugar, it may be possible to develop new compounds with:

Enhanced potency against glioma cells.

Improved selectivity, further reducing potential off-target effects.

Favorable metabolic profiles, leading to better bioavailability and efficacy.

The ability to overcome potential resistance mechanisms.

The synthesis of libraries of these analogues, followed by systematic biological evaluation, will be a key strategy in developing a lead compound for potential therapeutic use. ichb.plnih.gov

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing 7-beta-Ribofuranosylguanine, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Synthesis typically involves nucleoside coupling reactions, such as the Vorbrüggen method, using protected ribofuranose derivatives and guanine analogs. Purification via column chromatography (e.g., silica gel or reverse-phase HPLC) is critical. Structural confirmation requires ¹H/¹³C NMR (to verify glycosidic bond configuration and sugar moiety), mass spectrometry (MS) for molecular weight validation, and HPLC-PDA for purity assessment (>95%). For reproducibility, experimental details (solvents, catalysts, reaction times) must be explicitly documented in supplementary materials .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 60°C. Samples are analyzed at intervals using LC-MS/MS to quantify degradation products (e.g., free guanine or ribose derivatives). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. A table summarizing degradation rates under each condition should be included in supplementary data, with error bars representing triplicate measurements .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use cell-free enzymatic assays (e.g., kinase or polymerase inhibition) with purified target proteins. For cellular activity, employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to positive controls. Ensure consistency in cell passage numbers, culture media, and incubation times. Negative controls (untreated cells/DMSO vehicles) are mandatory to rule off-target effects .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios, catalyst concentration). For example, a 3² factorial design can optimize reaction time and solvent polarity. Use HPLC-MS to track side products (e.g., α-anomers or N⁷-substituted isomers). Statistical tools (ANOVA) determine significant variables. Post-reaction quenching and rapid purification reduce decomposition .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Cross-validate findings using standardized cell lines (e.g., ATCC-certified) and harmonized protocols (e.g., identical serum concentrations, hypoxia conditions). Perform meta-analysis of published IC₅₀ values to identify outliers. If discrepancies persist, conduct target engagement assays (e.g., SPR or ITC) to measure direct binding affinities, ruling out off-target interactions .

Q. How can computational modeling predict the interaction of this compound with enzymes, and validate these predictions experimentally?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding poses in enzyme active sites (e.g., purine nucleoside phosphorylase). Follow with molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions via site-directed mutagenesis of key residues (e.g., Asp/Fluorescein-labeled mutants) and measure activity changes via fluorescence polarization .

Q. What advanced techniques characterize the metabolic fate of this compound in vivo?

- Methodological Answer : Administer isotopically labeled (¹⁴C or ³H) compound to animal models. Collect plasma/tissue samples at intervals and analyze using UHPLC-QTOF-MS for metabolite profiling. Compare fragmentation patterns to synthetic standards (e.g., phosphorylated or glucuronidated derivatives). PET imaging with ¹⁸F-labeled analogs can track biodistribution .

Data Presentation Guidelines

-

Tables : Include triplicate data with standard deviations (SD) or standard error of the mean (SEM). For example:

Condition (pH/Temp) Degradation Rate (%/day) SD pH 7, 25°C 0.5 ±0.1 pH 5, 37°C 2.3 ±0.4 -

Figures : Use 2D graphs for dose-response curves (log-scale for IC₅₀) and 3D surfaces for DoE results. Ensure axis labels comply with IUPAC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.